molecular formula C10H5F3O B8365188 1-(2,4,5-Trifluorophenyl)-2-butyn-1-one

1-(2,4,5-Trifluorophenyl)-2-butyn-1-one

Cat. No.: B8365188
M. Wt: 198.14 g/mol
InChI Key: SHQCBLJDCRXZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trifluorophenyl)-2-butyn-1-one is a fluorinated aromatic ketone characterized by a 2,4,5-trifluorophenyl group attached to a butynone (2-butyn-1-one) moiety. The compound’s structure combines the electron-withdrawing effects of fluorine substituents with the reactivity of an α,β-unsaturated ketone. The triple bond in the butynone group distinguishes it from saturated ketones, offering unique reactivity for cycloadditions or functionalization.

Properties

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

1-(2,4,5-trifluorophenyl)but-2-yn-1-one

InChI

InChI=1S/C10H5F3O/c1-2-3-10(14)6-4-8(12)9(13)5-7(6)11/h4-5H,1H3

InChI Key

SHQCBLJDCRXZMS-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Functional Groups: The butynone’s triple bond introduces rigidity and conjugation, enhancing reactivity in cycloadditions compared to saturated analogs like 1-(2,4,5-trifluorophenyl)ethanone.
  • Fluorine Substitution : All compounds share a 2,4,5-trifluorophenyl group, which enhances lipophilicity and electron-withdrawing effects, influencing solubility and reaction kinetics.

Thermal and Chemical Stability

  • Fluorinated Aromatic Ketones : Generally exhibit high thermal stability due to strong C–F bonds. For example, nitroimidazole derivatives (e.g., MTNI ) show decomposition temperatures >200°C, but the target compound’s stability may vary due to the alkyne group.
  • Butynone vs. Propanone: The triple bond in butynone may reduce thermal stability compared to saturated ketones but could enhance reactivity in controlled conditions.

Electronic and Steric Effects

  • Electron-Withdrawing Fluorine : The 2,4,5-trifluorophenyl group decreases electron density on the aromatic ring, directing electrophilic substitutions to specific positions and stabilizing negative charges in intermediates.
  • Steric Effects: The trifluoromethyl group in analogs like 1-(2,3,4-trifluoro-5-methylphenyl)ethanone [7] introduces steric hindrance, whereas the butynone’s linear structure minimizes this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.